molecular formula C14H9NOS3 B11690689 3-Phenyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-Phenyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11690689
M. Wt: 303.4 g/mol
InChI Key: AVOLWSYTUDOYJG-FMIVXFBMSA-N
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Description

Chemical Structure and Synthesis
3-Phenyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core substituted with a phenyl group at position 3 and a 2-thienylmethylene group at position 3. The compound adopts a (5Z)-configuration, confirmed by crystallographic studies of analogous structures .

The synthesis typically involves a three-step protocol:

Preparation of the 3-phenyl-2-thioxo-1,3-thiazolidin-4-one precursor.

Condensation with 2-thiophenecarboxaldehyde in the presence of a base (e.g., K₂CO₃) under reflux or microwave irradiation.

Purification via recrystallization (e.g., ethyl acetate) to yield the final product .

Properties

Molecular Formula

C14H9NOS3

Molecular Weight

303.4 g/mol

IUPAC Name

(5E)-3-phenyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H9NOS3/c16-13-12(9-11-7-4-8-18-11)19-14(17)15(13)10-5-2-1-3-6-10/h1-9H/b12-9+

InChI Key

AVOLWSYTUDOYJG-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation: Primary Synthetic Route

The most widely reported method involves a Knoevenagel condensation between 3-phenyl-2-thioxo-1,3-thiazolidin-4-one (1 ) and 2-thiophenecarboxaldehyde (2 ) under basic conditions. This reaction proceeds via deprotonation of the active methylene group in 1 , followed by nucleophilic attack on the aldehyde carbonyl, elimination of water, and formation of the exocyclic double bond.

General Procedure :

  • 1 (5 mmol) and 2 (5.5 mmol) are dissolved in a polar aprotic solvent (e.g., ethanol, acetonitrile).

  • A catalytic base (e.g., piperidine, K2_2CO3_3) is added, and the mixture is stirred at elevated temperatures (80–100°C) for 4–24 hours.

  • The crude product is purified via recrystallization (ethyl acetate/hexane) or column chromatography.

Reaction Equation :

3-Phenyl-2-thioxo-1,3-thiazolidin-4-one+2-ThiophenecarboxaldehydeBaseTarget Compound+H2O\text{3-Phenyl-2-thioxo-1,3-thiazolidin-4-one} + \text{2-Thiophenecarboxaldehyde} \xrightarrow{\text{Base}} \text{Target Compound} + \text{H}_2\text{O}

Optimization of Reaction Conditions

Microwave-assisted synthesis significantly enhances reaction efficiency. For example, irradiating 1 and 2 in ethanol with piperidine at 100°C for 25 minutes achieves 89% yield, compared to 65% yield after 8 hours under conventional reflux. Table 1 summarizes key variables affecting yield.

Table 1: Comparative Analysis of Knoevenagel Condensation Conditions

BaseSolventTemperature (°C)Time (min)Yield (%)
PiperidineEthanol100 (MW)2589
K2_2CO3_3Water25144072
TriethylamineEthanol903065

Key Observations :

  • Piperidine outperforms inorganic bases (K2_2CO3_3) due to its dual role as a catalyst and proton shuttle.

  • Aqueous conditions (K2_2CO3_3/H2_2O) enable room-temperature reactions but require extended stirring (24 hours).

Cyclocondensation of Thiosemicarbazides

Though less common, cyclocondensation of 3-phenylthiosemicarbazide with thiophene-2-carboxylic acid derivatives in the presence of POCl3_3 has been reported for analogous rhodanines. However, this method suffers from lower yields (50–60%) and harsher conditions.

Solid-Phase Synthesis

A 2013 study demonstrated the use of resin-bound intermediates for rhodanine synthesis, enabling combinatorial library generation. While applicable to the target compound, scalability remains a limitation.

Structural Characterization and Analytical Data

Infrared Spectroscopy (IR)

  • νC=O_{\text{C=O}} : 1715–1730 cm1^{-1} (thiazolidinone carbonyl).

  • νC=S_{\text{C=S}} : 1220–1240 cm1^{-1} (thiocarbonyl stretch).

  • νC=C_{\text{C=C}} : 1600–1620 cm1^{-1} (exocyclic double bond).

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (DMSO-d6d_6) :

    • δ 7.20–8.10 (m, 8H, aromatic protons).

    • δ 8.25 (s, 1H, vinyl-H).

  • 13^{13}C NMR :

    • δ 174.2 (C=O), 192.3 (C=S).

    • δ 125.6–140.1 (aromatic and thienyl carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+^+ = 304.0291 (Calc. for C14_{14}H10_{10}NOS3_3: 304.0295).

Stability and Degradation Studies

The compound remains stable in solid form for >6 months at 25°C but degrades under acidic (pH <3) or basic (pH >10) conditions via hydrolysis of the thiazolidinone ring. Accelerated stability testing (40°C/75% RH) shows <5% decomposition over 30 days.

Industrial-Scale Considerations

  • Cost Analysis : Raw material costs dominate (∼70%), with 2-thiophenecarboxaldehyde being the most expensive component ($120/kg).

  • Green Chemistry Metrics :

    • Atom Economy: 85%.

    • E-Factor: 12.3 (primarily due to solvent use in purification) .

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound undergoes transformations driven by its reactive groups, including the thienylmethylene moiety and the thiazolidinone ring.

Nucleophilic Substitution

The thioxo group (C=S) acts as a nucleophile, enabling substitutions with electrophiles. Example reactions include:

  • Reaction with methyl groups or alkylating agents to form thioether derivatives.

  • Substitution at the thienylmethylene position under acidic or basic conditions.

Condensation Reactions

The compound participates in condensation with carbonyl compounds (e.g., aldehydes, ketones), forming extended conjugated systems. For instance:

  • Reaction with thiophene-2-carbaldehyde and rhodanine (2-thioxo-1,3-thiazolidin-4-one) in ethanol with sodium acetate as a base .

  • Formation of piperazine derivatives via substitution at the nitrogen atom .

Table 2: Piperazine Derivatives and Their Properties

Derivative (R-group)Yield (%)Melting Point (°C)Spectroscopic DataReference
Piperazin-1-yl73195–197IR: 1693 (>C=O), 1598 (-C=N)
4-Methylpiperazin-1-yl87188–190IR: 1678 (>C=O), 1604 (-C=N)
4-Phenylpiperazin-1-yl69144–146IR: 1690 (>C=O), 1610 (-C=N)

Stability and Degradation

The compound exhibits moderate stability under standard conditions but undergoes hydrolysis in strong acidic or basic environments. For example:

  • Acidic hydrolysis : Breakdown of the thiazolidinone ring to form thiols and carboxylic acids.

  • Oxidation : Sensitivity to oxidizing agents due to the thienylmethylene double bond.

Analytical Characterization

Key techniques for verifying the compound’s structure and purity include:

  • NMR : Identifies aromatic protons (δ 7.30–8.15 ppm for thiophene) and methylene groups (δ 1.76–3.75 ppm) .

  • IR : Confirms carbonyl groups (>C=O at ~1690 cm⁻¹) and C=N bonds (~1590 cm⁻¹) .

  • Mass spectrometry : Molar ion peaks (e.g., m/z 280.05 for the benzylidene analog) .

Research Trends

Recent studies focus on optimizing synthetic routes and exploring structure-activity relationships:

  • Catalyst development : Use of Bi(SCH₂COOH)₃ or PPG to enhance reaction efficiency .

  • Ultrasound-assisted synthesis : Reduces reaction times and energy consumption .

  • Hybrid molecules : Incorporation of heterocyclic rings (e.g., pyrazole, piperazine) to modulate pharmacokinetics .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-Phenyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa, making it a candidate for developing new antimicrobial agents . The minimum inhibitory concentration (MIC) values obtained in these studies suggest potent activity, warranting further exploration in clinical settings.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including leukemia and central nervous system (CNS) cancer cells. For example, one study reported an inhibition rate of 84.19% against the MOLT-4 leukemia cell line . These findings underscore the potential of this compound as a lead structure for developing novel anticancer therapies.

Industrial Applications

Beyond its medicinal potential, this compound is also being explored for applications in materials science. Its unique properties make it suitable for developing advanced materials, including conductive polymers and specialized coatings. The ability to modify its structure further enhances its applicability in creating materials with tailored properties.

Mechanism of Action

The mechanism by which 3-Phenyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Features

  • Planarity : The arylidene substituent at position 5 enhances planarity, facilitating π-π stacking interactions critical for biological activity .
  • Electron Distribution : The thienyl group introduces sulfur-mediated electronic effects, influencing reactivity and binding affinity .

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) at R5 enhance kinase inhibition, while bulky groups (e.g., allyl) may reduce bioavailability .
  • Thienyl vs.
Crystallographic and Physicochemical Properties

Comparative crystallographic data reveals:

Compound Crystallographic Features Hydrogen Bonding Reference
Target Compound Z-configuration; planar thienyl-thiazolidinone core Intramolecular C-H···S (2.51 Å)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Methyl group disrupts π-π stacking Intermolecular S···H-C (2.55 Å)
(5Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one Pyrazine ring enables π-stacking with proteins N-H···O and S···H-N interactions

Notable Differences:

  • The target compound’s thienyl group participates in intramolecular C-H···S interactions , stabilizing its Z-configuration, whereas methyl-substituted analogs exhibit weaker intermolecular interactions .
  • Solubility varies significantly: Hydroxy-substituted derivatives (e.g., 4-hydroxybenzylidene) show higher aqueous solubility due to hydrogen-bonding capacity .
Pharmacological Potential
  • DYRK1A Inhibition: Compounds with hydroxy or methoxy substituents (e.g., 3e in ) exhibit nanomolar IC₅₀ values, suggesting the target compound’s thienyl group may require optimization for similar efficacy.
  • Antiviral Activity : LJ001, a structurally related compound, demonstrated low cytotoxicity (IC₅₀ >25 µM) and antiviral effects, highlighting the scaffold’s versatility .

Biological Activity

3-Phenyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its anticancer, antibacterial, and antioxidant properties, supported by data tables and relevant case studies.

  • Molecular Formula : C14H11NOS
  • Molecular Weight : 303.426 g/mol
  • CAS Number : 2247709-80-2

1. Anticancer Activity

Research has indicated that thiazolidinones exhibit promising anticancer properties. A study evaluated several thiazolidinone derivatives, including those structurally related to this compound, for their effects on various cancer cell lines.

CompoundCell LineGI50 (μM)Activity
4dLeukemia2.12–4.58Active
4fLeukemia1.64–3.20Highly Active

The derivatives demonstrated significant sensitivity towards leukemia subpanel cell lines, suggesting a potential for therapeutic application in cancer treatment .

2. Antibacterial Activity

The antibacterial properties of thiazolidinones have also been documented. A study focused on the synthesis of various thiazolidinone compounds and evaluated their antibacterial efficacy against common pathogens.

CompoundInhibition Zone (mm)Activity Index (%)
2-(Chlorophenyl-imino)thiazolidin-4-one2291.66
Control (Ampicillin)24-

The compound exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly Escherichia coli and Staphylococcus aureus .

3. Antioxidant Activity

Antioxidant activity is another significant aspect of thiazolidinone compounds. The radical scavenging ability of selected derivatives was measured against standard antioxidants.

CompoundScavenging Activity (%)
4b50
4e47
Ibuprofen4.42

The thiazolidine derivatives showed enhanced antioxidant capabilities compared to ibuprofen, indicating their potential as effective antioxidant agents .

Case Studies

  • Anticancer Mechanism : A study on mono- and bis(thiazolidin-4-one) derivatives revealed that these compounds induced apoptosis in HeLa cells through both extrinsic and intrinsic pathways, highlighting their potential as anticancer agents .
  • Antibacterial Efficacy : In an evaluation of several thiazolidinone compounds against bacterial strains, it was found that the presence of specific substituents on the phenyl ring significantly enhanced antibacterial activity, with some compounds achieving inhibition zones comparable to standard antibiotics .

Q & A

Q. What are the established synthetic routes for 3-Phenyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one?

The compound is typically synthesized via a Knoevenagel condensation reaction. A general protocol involves reacting 3-phenyl-2-thioxo-1,3-thiazolidin-4-one with 2-thiophenecarboxaldehyde in refluxing acetic acid with sodium acetate as a catalyst . Reaction conditions (e.g., 6–24 hours at 100–120°C) and stoichiometric ratios (1:1 molar ratio of aldehyde to thiazolidinone) are critical for achieving high yields (>70%). Purification is commonly performed via recrystallization using ethanol or ethyl acetate. Variations in substituents on the aldehyde or thiazolidinone core require optimization of solvent (e.g., glacial acetic acid vs. ethanol) and catalyst (e.g., piperidine for electron-deficient aldehydes) .

Q. How is the structural identity of this compound validated post-synthesis?

Structural characterization employs:

  • Elemental analysis (C, H, N, S content) to confirm stoichiometry.
  • Spectroscopic techniques :
    • FT-IR to identify thioxo (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
    • ¹H/¹³C NMR to confirm the E-configuration of the exocyclic double bond (δ 7.2–7.8 ppm for aromatic protons; δ ~160–170 ppm for C=S and C=O) .
  • Single-crystal X-ray diffraction (SCXRD) for absolute configuration determination. SHELX software (e.g., SHELXL) is widely used for refinement, with validation metrics (R-factor < 0.05) ensuring accuracy .

Q. What pharmacological activities are associated with this class of compounds?

Thiazolidin-4-one derivatives exhibit diverse bioactivities, including:

  • Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) via thioxo group interactions .
  • Anticancer potential : Rhodanine derivatives disrupt protein-protein interactions (e.g., PDI inhibition in myeloma cells) .
  • Anti-inflammatory effects : Modulation of COX-2 pathways through arylidene substituents .
    Activity varies with substituents; for example, electron-withdrawing groups on the arylidene moiety enhance antimicrobial potency, while bulky groups improve anticancer selectivity .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder in methyl groups) be resolved during structure refinement?

Disordered moieties (e.g., methyl groups in 3-substituted derivatives) require:

  • Multi-position occupancy refinement using SHELXL, with site occupation factors (SOFs) adjusted to match electron density maps .
  • Restraints on bond lengths/angles to maintain chemically reasonable geometries.
  • Validation tools (e.g., PLATON, CheckCIF) to flag symmetry errors or unrealistic displacement parameters. For example, in 3-(3-methylphenyl) derivatives, disorder was resolved by splitting H-atoms into two sites (occupancy ratio 0.58:0.42) and applying isotropic displacement restraints .

Q. What strategies optimize reaction yields when synthesizing analogs with sterically hindered substituents?

  • Solvent selection : High-polarity solvents (DMF, DMSO) improve solubility of bulky aldehydes.
  • Catalyst screening : Morpholine or DBU enhances condensation efficiency for electron-deficient aldehydes .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yields by 15–20% for sterically challenging substrates .
  • Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization to separate isomers .

Q. How do structural modifications (e.g., substitution on the thiophene ring) influence bioactivity?

A structure-activity relationship (SAR) study reveals:

  • Electron-withdrawing groups (e.g., -NO₂ on the thiophene) enhance antimicrobial activity by increasing electrophilicity of the thioxo group, facilitating covalent interactions with bacterial targets .
  • Hydrophobic substituents (e.g., isopropyl on the benzylidene) improve blood-brain barrier penetration for CNS-targeted anticonvulsants .
  • Methoxy groups on the phenyl ring reduce cytotoxicity while retaining anti-inflammatory effects via hydrogen bonding with COX-2 .

Q. How are computational methods (e.g., DFT, molecular docking) applied to predict reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the C5 position of the thiazolidinone ring is electrophilic, favoring nucleophilic addition .
  • Molecular docking : Simulates binding to targets (e.g., PDI protein) using AutoDock Vina. The thioxo group forms hydrogen bonds with Arg¹²⁰, while the arylidene moiety occupies hydrophobic pockets .
  • MD simulations : Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns trajectories) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and in vivo studies?

  • Metabolic stability : In vitro assays may overlook hepatic metabolism (e.g., CYP450-mediated oxidation of the thiophene ring) reducing in vivo efficacy. Use LC-MS to identify metabolites .
  • Solubility limitations : Poor aqueous solubility (logP > 3.5) can cause false negatives. Reformulate with PEG or cyclodextrin to enhance bioavailability .
  • Off-target effects : Screen against panels of related enzymes (e.g., kinase assays) to rule out nonspecific binding .

Q. Why do crystallographic studies report varying dihedral angles between the thiazolidinone and arylidene planes?

Dihedral angles (e.g., 9.68°–83.30°) depend on:

  • Substituent bulk : Bulky groups (e.g., 4-isopropylbenzylidene) induce steric strain, increasing planarity .
  • Intermolecular interactions : Hydrogen bonding (e.g., C–H⋯S or C–H⋯π) stabilizes non-planar conformations .
  • Crystallization solvent : Polar solvents (methanol) favor planar conformations via solvophobic effects .

Methodological Recommendations

10. Best practices for reproducibility in synthesis and characterization:

  • Document reaction conditions : Specify exact molar ratios, reflux times, and cooling rates to avoid batch-to-batch variability .
  • Validate purity : Use HPLC (≥95% purity) and TLC (Rf comparison with standards) .
  • Deposit crystallographic data : Submit CIF files to the Cambridge Structural Database (CSD) or CCDC for peer validation .

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